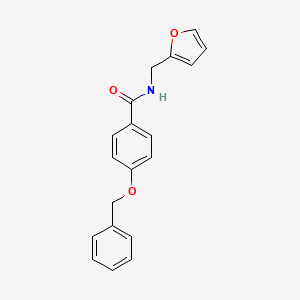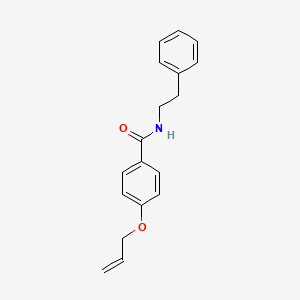![molecular formula C14H18BrClN2O B4409237 1-[2-(4-bromo-2-isopropylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4409237.png)
1-[2-(4-bromo-2-isopropylphenoxy)ethyl]-1H-imidazole hydrochloride
Overview
Description
1-[2-(4-bromo-2-isopropylphenoxy)ethyl]-1H-imidazole hydrochloride, also known as UK-5099, is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is a selective inhibitor of mitochondrial pyruvate carrier (MPC), which plays a crucial role in cellular metabolism.
Mechanism of Action
1-[2-(4-bromo-2-isopropylphenoxy)ethyl]-1H-imidazole hydrochloride selectively inhibits MPC by binding to its cavity and preventing the transport of pyruvate into the mitochondria. This leads to a decrease in ATP production and an increase in glycolysis. This compound has been shown to be a potent inhibitor of MPC with an IC50 value of 50 nM.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by blocking their ability to use pyruvate for energy production. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, this compound has been shown to protect against ischemia-reperfusion injury in the heart and brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[2-(4-bromo-2-isopropylphenoxy)ethyl]-1H-imidazole hydrochloride in lab experiments is its selectivity for MPC. This allows researchers to specifically target the mitochondrial pyruvate transport system without affecting other metabolic pathways. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Therefore, careful dose titration is required to ensure that the compound is used at concentrations that are not toxic to cells.
Future Directions
There are several future directions for research on 1-[2-(4-bromo-2-isopropylphenoxy)ethyl]-1H-imidazole hydrochloride. One area of interest is the development of more potent and selective MPC inhibitors. Another area of interest is the investigation of the role of MPC in other metabolic pathways, such as the metabolism of fatty acids and amino acids. Additionally, the use of this compound in animal models of disease, such as cancer and diabetes, is an area of active research.
Scientific Research Applications
1-[2-(4-bromo-2-isopropylphenoxy)ethyl]-1H-imidazole hydrochloride has been extensively studied for its role in cellular metabolism. It is a selective inhibitor of MPC, which is responsible for the transport of pyruvate into the mitochondria for oxidative phosphorylation. By inhibiting MPC, this compound blocks the entry of pyruvate into the mitochondria, leading to a decrease in ATP production and an increase in glycolysis.
properties
IUPAC Name |
1-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O.ClH/c1-11(2)13-9-12(15)3-4-14(13)18-8-7-17-6-5-16-10-17;/h3-6,9-11H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIVFJBRZVDXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCCN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4409157.png)
![3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4409166.png)

![3-[3-(5-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4409192.png)
![1-methyl-4-[4-(5-methyl-2-nitrophenoxy)butyl]piperazine hydrochloride](/img/structure/B4409200.png)

![2-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}quinoxaline](/img/structure/B4409205.png)
![N-(3,4-difluorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4409215.png)
![4-[2-(3-nitrophenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409219.png)
![4-[4-(2-allyl-6-chlorophenoxy)butyl]morpholine hydrochloride](/img/structure/B4409233.png)
![N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4409239.png)
![4-{4-[3-(1-piperidinyl)propoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4409242.png)
![1-methyl-4-[2-(5-methyl-2-nitrophenoxy)ethyl]piperazine hydrochloride](/img/structure/B4409243.png)
![2-[4-(acetylamino)phenoxy]-N-(4-isopropylphenyl)acetamide](/img/structure/B4409250.png)